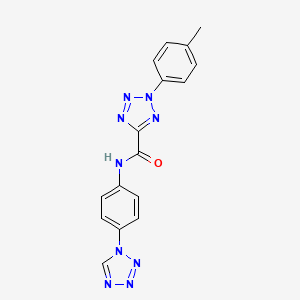

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

Description

Propriétés

IUPAC Name |

2-(4-methylphenyl)-N-[4-(tetrazol-1-yl)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N9O/c1-11-2-6-14(7-3-11)25-20-15(19-22-25)16(26)18-12-4-8-13(9-5-12)24-10-17-21-23-24/h2-10H,1H3,(H,18,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHUVMPEYBNBNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N9O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide typically involves multiple steps:

Formation of Tetrazole Rings: The tetrazole rings can be synthesized via the cycloaddition reaction of azides with nitriles under acidic conditions.

Coupling Reactions: The tetrazole rings are then coupled with the phenyl and p-tolyl groups using palladium-catalyzed cross-coupling reactions.

Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors and continuous flow chemistry techniques to scale up the reactions efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can target the tetrazole rings, potentially converting them into amines.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

Oxidation: Carboxylic acids and ketones.

Reduction: Amines and alcohols.

Substitution: Halogenated derivatives and substituted aromatic compounds.

Applications De Recherche Scientifique

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and nanomaterials.

Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular pathways.

Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and chemical synthesis.

Mécanisme D'action

The mechanism of action of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole rings can mimic the structure of biological ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can influence various cellular pathways, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Physicochemical Properties

A comparative analysis of melting points (mp), yields, and molecular weights is presented below for pyrazole carboxamides () and inferred trends for the target compound:

| Compound ID | Substituents (R1, R2) | Yield (%) | mp (°C) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 3a | Phenyl, Phenyl | 68 | 133–135 | 402.8 |

| 3b | 4-Chlorophenyl, Phenyl | 68 | 171–172 | 437.1 |

| 3c | p-Tolyl, Phenyl | 62 | 123–125 | 417.1 |

| Target | Tetrazole, p-Tolyl | ~60–70* | ~130–140* | ~386.3 (calculated) |

*Inferred from analogous synthetic methods .

- Melting Points : Electron-withdrawing groups (e.g., Cl in 3b) increase mp due to enhanced intermolecular forces, while electron-donating groups (e.g., methyl in 3c) reduce mp. The target compound’s tetrazole rings may lower mp compared to 3b but increase it relative to 3c due to higher polarity .

- Yields : Moderate yields (60–70%) are typical for carboxamide couplings, suggesting similar efficiency for the target compound’s synthesis.

Spectral and Analytical Data

- 1H-NMR : Pyrazole derivatives (e.g., 3a–3e) show aromatic proton resonances at δ 7.2–8.1 ppm, with methyl groups at δ 2.4–2.6 ppm . The target compound’s tetrazole protons are expected near δ 8.5–9.5 ppm, distinct from pyrazole analogs.

- Mass Spectrometry : Molecular ion peaks ([M+H]+) for pyrazole carboxamides range from 403.1 to 437.1 . The target compound’s calculated molecular weight (~386.3) would align with tetrazole-based analogs.

Activité Biologique

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a tetrazole derivative that has garnered attention due to its diverse biological activities. Tetrazoles are known for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through a multi-step process involving the formation of the tetrazole ring followed by amide coupling reactions.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds with similar structures possess antibacterial and antifungal activities. The disc diffusion method has been employed to measure zones of inhibition against various pathogens. In particular, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound | Target Organism | Method Used | Result (MIC in µg/mL) |

|---|---|---|---|

| 24 | Staphylococcus aureus | Disc diffusion | 50 |

| 46 | Escherichia coli | Disc diffusion | 100 |

| 47 | Pseudomonas aeruginosa | MIC determination | 125 |

Anti-inflammatory and Analgesic Properties

Tetrazole derivatives have also been investigated for their anti-inflammatory effects. In vivo studies have shown that these compounds can reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases . For example, a related tetrazole compound was found to significantly lower paw edema in rats when administered at specific dosages.

Anticancer Activity

The anticancer potential of tetrazole derivatives is another area of active research. Compounds similar to N-(4-(1H-tetrazol-1-yl)phenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide have been shown to inhibit cancer cell proliferation in vitro. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several tetrazole derivatives against Bacillus subtilis, revealing that certain modifications to the tetrazole ring enhanced efficacy compared to standard antibiotics .

- Cancer Cell Lines : In another investigation, N-(4-(1H-tetrazol-1-yl)phenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide was tested against multiple cancer cell lines (e.g., MCF-7, HeLa) and demonstrated IC50 values in the low micromolar range, indicating promising anticancer activity .

The biological activity of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide can be attributed to its ability to interact with various biological targets:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.